Isomucronulatol 7-O-glucoside: A Technical Guide to Natural Sources and Isolation
Isomucronulatol 7-O-glucoside: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isomucronulatol 7-O-glucoside, a bioactive isoflavonoid (B1168493), focusing on its natural sources and the methodologies for its extraction and purification. The information compiled herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Sources of Isomucronulatol 7-O-glucoside
Isomucronulatol 7-O-glucoside is predominantly found in the plant kingdom, with its primary source being the roots of Astragalus membranaceus (Fisch.) Bge., a perennial flowering plant in the Fabaceae family.[1][2][3] This plant, commonly known as Huangqi in traditional Chinese medicine, is renowned for its diverse pharmacological properties. Different varieties of this plant, such as Astragalus membranaceus var. mongholicus (Bge.) Hsiao, are also significant sources of this compound.[1]
Beyond Astragalus membranaceus, Isomucronulatol 7-O-glucoside has also been identified as a constituent of a traditional Korean medicinal formula known as Ryupunghwan.[4] This formula is a complex mixture of several medicinal plants, including Astragalus membranaceus, Turnera diffusa, Achyranthes bidentata, Angelica gigas, Eclipta prostrata, Eucommia ulmoides, and Ilex paraguariensis.[4]
Quantitative Distribution in Astragalus membranaceus
Quantitative analysis using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has revealed the distribution of Isomucronulatol 7-O-glucoside in various parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus. The highest concentrations are typically found in the roots, which are the most commonly used part for medicinal purposes.
| Plant Part | Species | Isomucronulatol 7-O-glucoside Content (μg/g dry weight) |
| Root | A. membranaceus var. mongholicus | 38.73 ± 2.66 |
| Root | A. membranaceus | 34.55 ± 1.93 |
| Rhizome | A. membranaceus var. mongholicus | Not Detected |
| Rhizome | A. membranaceus | Not Detected |
| Stem | A. membranaceus var. mongholicus | Not Detected |
| Stem | A. membranaceus | Not Detected |
| Leaf | A. membranaceus var. mongholicus | Not Detected |
| Leaf | A. membranaceus | Not Detected |
| Flower | A. membranaceus var. mongholicus | Not Detected |
| Flower | A. membranaceus | Not Detected |
| Data sourced from a comparative analysis by UPLC-MS/MS.[5] |
Isolation and Purification of Isomucronulatol 7-O-glucoside
The isolation of Isomucronulatol 7-O-glucoside from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of isoflavonoids from Astragalus membranaceus.
Extraction
The initial step involves the extraction of the crude isoflavonoid mixture from the dried and powdered plant material.
Experimental Protocol: Solvent Extraction
-
Plant Material Preparation: Dried roots of Astragalus membranaceus are ground into a fine powder to increase the surface area for solvent penetration.
-
Solvent Selection: A variety of solvents can be employed for the extraction of flavonoids. Ethanol-water mixtures are commonly used. For instance, a 70% ethanol (B145695) solution has been shown to be effective for flavonoid extraction.
-
Extraction Procedure:
-
Macerate the powdered plant material with the chosen solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Alternatively, employ more efficient methods such as ultrasound-assisted extraction (UAE). A typical UAE protocol might involve extracting the sample with 70% ethanol for 60 minutes.
-
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude extract is a complex mixture of various phytochemicals. Fractionation is performed to separate the compounds based on their polarity, thereby enriching the fraction containing Isomucronulatol 7-O-glucoside.
Experimental Protocol: Liquid-Liquid Partitioning
-
Solvent System: A common method for fractionation is liquid-liquid partitioning. The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-butanol.
-
Procedure:
-
Dissolve the crude extract in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of n-butanol and shake vigorously.
-
Allow the layers to separate and collect the n-butanol fraction.
-
Repeat the partitioning process multiple times to ensure complete extraction of the target compounds into the n-butanol phase.
-
-
Concentration: The n-butanol fractions are combined and concentrated under reduced pressure to yield an n-butanol extract enriched in isoflavonoids.
Chromatographic Purification
The final step in isolating pure Isomucronulatol 7-O-glucoside involves one or more chromatographic techniques. High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) are powerful methods for this purpose.
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.
-
Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. A suitable system for isoflavonoids from Astragalus membranaceus is a mixture of ethyl acetate-ethanol-n-butanol-water.
-
HSCCC Operation:
-
The HSCCC instrument is filled with the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase is then pumped through the column at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, the enriched extract is injected.
-
The effluent is monitored with a UV detector, and fractions are collected based on the chromatogram.
-
-
Analysis of Fractions: The collected fractions are analyzed by analytical HPLC or TLC to identify those containing Isomucronulatol 7-O-glucoside.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique used for the final purification of the target compound.
-
Column: A reversed-phase C18 column is typically used for the separation of isoflavonoids.
-
Mobile Phase: A gradient elution with a mixture of water (often acidified with a small amount of formic or acetic acid to improve peak shape) and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly employed.
-
Purification:
-
The fraction containing Isomucronulatol 7-O-glucoside from the previous purification step is dissolved in a suitable solvent and injected into the prep-HPLC system.
-
The elution is monitored by a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).
-
The peak corresponding to Isomucronulatol 7-O-glucoside is collected.
-
-
Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of the Isolation Workflow
The following diagrams illustrate the key stages in the isolation and purification of Isomucronulatol 7-O-glucoside.
Caption: General workflow for the extraction of crude isoflavonoids.
Caption: Purification and analysis of Isomucronulatol 7-O-glucoside.
References
- 1. A Review of Recent Research Progress on the Astragalus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
